molecular formula C20H41NO B3045731 Butanamide, N,N-bis(2-ethylhexyl)- CAS No. 112724-94-4

Butanamide, N,N-bis(2-ethylhexyl)-

Cat. No.: B3045731
CAS No.: 112724-94-4
M. Wt: 311.5 g/mol
InChI Key: ZXHLGQVRYKTEHM-UHFFFAOYSA-N
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Description

Chemical Structure: Butanamide, N,N-bis(2-ethylhexyl)- (CAS 80-423-3) is a tertiary amide with a butanamide backbone and two 2-ethylhexyl substituents on the nitrogen atom. Its molecular formula is C₂₀H₄₁NO, with an average molecular weight of 311.55 g/mol . The 2-ethylhexyl groups confer significant hydrophobicity and steric bulk, making the compound suitable for applications requiring non-polar solvents or extractants.

Properties

IUPAC Name

N,N-bis(2-ethylhexyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO/c1-6-11-14-18(9-4)16-21(20(22)13-8-3)17-19(10-5)15-12-7-2/h18-19H,6-17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHLGQVRYKTEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336384
Record name Butanamide, N,N-bis(2-ethylhexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112724-94-4
Record name Butanamide, N,N-bis(2-ethylhexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N,N-bis(2-ethylhexyl)- can be achieved through the reaction of butanoyl chloride with N,N-bis(2-ethylhexyl)amine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of Butanamide, N,N-bis(2-ethylhexyl)- involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N,N-bis(2-ethylhexyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanamide, N,N-bis(2-ethylhexyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butanamide, N,N-bis(2-ethylhexyl)- involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . The molecular targets include membrane proteins and lipid molecules, and the pathways involved are related to membrane dynamics and cellular signaling .

Comparison with Similar Compounds

N,N-Bis(2-ethylhexyl)acetamide (BisAA)

  • Structure : Acetamide backbone (propanamide) with two 2-ethylhexyl groups.
  • Key Differences: Shorter amide chain (C2 vs. C4 in butanamide) reduces molecular weight (C₂₀H₄₁NO for butanamide vs. C₁₈H₃₇NO for BisAA).
  • Applications : Used in platinum(IV) extraction due to its coordination properties . IR spectra (Figure S6 in ) highlight differences in carbonyl stretching frequencies compared to butanamide derivatives.

N,N-Bis(2-ethylhexyl)-2-methylpropanamide

  • Structure : Branched propanamide with a methyl group at the α-carbon (CAS 112724-95-5).
  • Same molecular formula (C₂₀H₄₁NO) but distinct isomerism .

Butanamide, N,N-dioctyl (CAS 42-753-9)

  • Structure : Butanamide with two linear octyl groups.
  • Key Differences: Longer alkyl chains (C8 vs. 2-ethylhexyl) increase hydrophobicity and molecular weight (C₂₀H₄₁NO vs. C₂₄H₄₉NO for dioctyl). Linear chains may enhance crystallinity compared to branched analogs .
  • Applications : Higher viscosity and thermal stability, suitable for lubricant formulations.

N,N'-Phenylenebis[3-oxobutanamide] (CAS 24731-73-5)

  • Structure : Aromatic bis-amide with a phenyl backbone and 3-oxobutanamide groups.
  • Key Differences : Incorporation of aromatic rings introduces π-π interactions, increasing rigidity and UV stability. Molecular formula C₁₄H₁₆N₂O₄ (276.29 g/mol) .
  • Applications: Potential use in polymers or dyes due to conjugated systems .

Data Table: Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
Butanamide, N,N-bis(2-ethylhexyl)- 80-423-3 C₂₀H₄₁NO 311.55 Branched alkyl, high hydrophobicity
N,N-Bis(2-ethylhexyl)acetamide N/A C₁₈H₃₇NO ~295.50 Shorter chain, platinum extraction
N,N-Dioctylbutanamide 42-753-9 C₂₄H₄₉NO 364.64 Linear alkyl, higher thermal stability
N,N'-Phenylenebis[3-oxobutanamide] 24731-73-5 C₁₄H₁₆N₂O₄ 276.29 Aromatic backbone, UV stability

Biological Activity

Butanamide, N,N-bis(2-ethylhexyl)-, also known as bis(2-ethylhexyl) amide, is a compound with significant biological activity. This article explores its antibacterial, larvicidal, and antimutagenic properties, supported by research findings and data tables.

Antibacterial Activity

Recent studies have demonstrated that Butanamide, N,N-bis(2-ethylhexyl)- exhibits notable antibacterial properties. In a study examining various fractions derived from Lactiplantibacillus plantarum, the compound showed promising results against pathogenic bacteria.

Table 1: Antibacterial Activity of Butanamide, N,N-bis(2-ethylhexyl)-

Concentration (ppm)Inhibition Zone (mm)
500.00
1001.66 ± 1.00
1500.00
2000.00
250~0.00

The results indicated that at higher concentrations, the compound could inhibit bacterial growth effectively, although specific inhibition zones varied significantly depending on the bacterial strain tested .

Larvicidal Potential

The larvicidal activity of Butanamide, N,N-bis(2-ethylhexyl)- was evaluated against Culex quinquefasciatus larvae. The study found that the compound exhibited a high level of toxicity at increased concentrations.

Table 2: Larvicidal Activity of Butanamide, N,N-bis(2-ethylhexyl)-

Concentration (ppm)Mortality (%)AChE Inhibition (%)
5029.0029.00
10040.3340.33
15053.0053.00
20064.0064.00
25075.3375.33

At a concentration of 250 ppm, the compound achieved a mortality rate of 75.33% , along with significant acetylcholinesterase (AChE) inhibition . This suggests potential applications in pest control and public health.

Antimutagenic Properties

Research has also highlighted the antimutagenic effects of Butanamide, N,N-bis(2-ethylhexyl)-. Isolated from marine organisms such as Bacillus pumilus, it has been shown to induce apoptosis and arrest the cell cycle in human erythroleukemic K562 cells.

Table 3: Antimutagenic Activity of Butanamide, N,N-bis(2-ethylhexyl)-

Concentration (ng/mL)Mutation Inhibition (%)
100>46
500Not toxic

In studies involving S. typhimurium tester strains, the compound demonstrated a capacity to inhibit both frame shift and base pair substitution mutations . The results indicate its potential role in protecting DNA from damage caused by mutagens.

Case Studies

  • Case Study on Antibacterial Efficacy : A study focusing on the antibacterial activity of various fractions revealed that Butanamide, N,N-bis(2-ethylhexyl)- significantly inhibited growth in pathogenic strains such as E. coli and S. aureus .
  • Case Study on Larvicidal Effects : Another investigation explored its effectiveness against mosquito larvae, showing that increasing concentrations correlated with higher mortality rates and AChE inhibition .
  • Case Study on Antimutagenicity : Research conducted on the antimutagenic properties indicated that lower dosages effectively reduced mutations induced by known carcinogens without exhibiting toxicity at higher concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Butanamide, N,N-bis(2-ethylhexyl)-
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